- Phenethanolamine derivatives useful in the treatment of respiratory problems, Federal Republic of Germany, , ,
Cas no 94749-02-7 (4-Hydroxy-a1-6-(2-phenylethoxy)hexylaminomethyl-1,3-benzenedimethanol)
O composto 4-Hidroxi-a1-6-(2-feniletoxí)hexilaminometil-1,3-benzenedimetanol é um derivado benzênico funcionalizado com grupos hidroxila e aminometil, destacando-se por sua estrutura multifuncional. Sua cadeia hexil com éter fenetílico confere propriedades lipofílicas moderadas, enquanto os grupos hidroxila e aminometil permitem reatividade em síntese orgânica e potencial para formação de ligações de hidrogênio. A presença do núcleo aromático substituído favorece estabilidade térmica e possíveis interações π-π. Este intermediário é particularmente útil em química farmacêutica para o desenvolvimento de moléculas bioativas, devido à sua capacidade de servir como scaffold para modificações estruturais. Sua pureza e características físico-químicas controladas o tornam adequado para aplicações em pesquisa e desenvolvimento de compostos com atividade biológica específica.
94749-02-7 structure
Product Name:4-Hydroxy-a1-6-(2-phenylethoxy)hexylaminomethyl-1,3-benzenedimethanol
N.o CAS:94749-02-7
MF:C23H33NO4
MW:387.512427091599
CID:1058863
PubChem ID:13375575
Update Time:2025-07-16
4-Hydroxy-a1-6-(2-phenylethoxy)hexylaminomethyl-1,3-benzenedimethanol Propriedades químicas e físicas
Nomes e Identificadores
-
- 4-Hydroxy-α1-[[[6-(2-phenylethoxy)hexyl]amino]methyl]-1,3-benzenedimethanol
- 2-(hydroxymethyl)-4-[1-hydroxy-2-[6-(2-phenylethoxy)hexylamino]ethyl]phenol
- 4-Hydroxy-α1-[[[6-(2-phenylethoxy)hexyl]amino]methyl]-1,3-benzenedimethanol (ACI)
- (1RS)-1-[4-Hydroxy-3-(hydroxymethyl)phenyl]-2-[[6-(2-phenylethoxy)hexyl]amino]ethanol
- A1-01762
- SALMETEROL XINAFOATE IMPURITY B [EP IMPURITY]
- 4-(1-Hydroxy-2-((6-phenethoxyhexyl)amino)ethyl)-2-(hydroxymethyl)phenol
- 94749-02-7
- 4-Hydroxy-?1-[[[6-(2-phenylethoxy)hexyl]amino]methyl]-1,3-benzenedimethanol
- Des(phenylbutoxy)phenylethoxy salmeterol
- 1,3-BENZENEDIMETHANOL, 4-HYDROXY-.ALPHA.1-(((6-(2-PHENYLETHOXY)HEXYL)AMINO)METHYL)-
- UNII-6QK16DCS59
- Q27265340
- starbld0007044
- 6QK16DCS59
- 4-hydroxy-alpha1-[[[6-(2-phenylethoxy)hexyl]amino]methyl]-1,3-benzenedimethanol
- Salmeterol xinafoate specified impurity B [EP]
- SCHEMBL4448758
- (1RS)-1-(4-Hydroxy-3-(hydroxymethyl)phenyl)-2-((6-(2-phenylethoxy)hexyl)amino)ethanol
- Salmeterol EP Impurity B
- Salmeterol xinafoate, salmeterol-phenylethoxy- [USP]
- 1,3-Benzenedimethanol, 4-hydroxy-alpha1-(((6-(2-phenylethoxy)hexyl)amino)methyl)-
- SALMETEROL XINAFOATE, SALMETEROL-PHENYLETHOXY- [USP IMPURITY]
- o-Des(phenylbutyl)-o-phenylethyl salmeterol
- Des(phenylbutoxy)phenylethoxy salmeterol, (+/-)-
- Salmeterol Xinafoate Imp. B (EP); (1RS)-1-[4-Hydroxy-3-(hydroxymethyl)phenyl]-2-[[6-(2-phenylethoxy)hexyl]amino]ethanol; GR 31354X; Salmeterol Xinafoate Impurity B; Salmeterol Impurity B
- 4-Hydroxy-a1-6-(2-phenylethoxy)hexylaminomethyl-1,3-benzenedimethanol
-
- Inchi: 1S/C23H33NO4/c25-18-21-16-20(10-11-22(21)26)23(27)17-24-13-6-1-2-7-14-28-15-12-19-8-4-3-5-9-19/h3-5,8-11,16,23-27H,1-2,6-7,12-15,17-18H2
- Chave InChI: SFLNGSUKAXWYTL-UHFFFAOYSA-N
- SMILES: OC1C(CO)=CC(C(CNCCCCCCOCCC2C=CC=CC=2)O)=CC=1
Propriedades Computadas
- Massa Exacta: 387.24095853g/mol
- Massa monoisotópica: 387.24095853g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 4
- Contagem de aceitadores de ligações de hidrogénio: 5
- Contagem de Átomos Pesados: 28
- Contagem de Ligações Rotativas: 14
- Complexidade: 376
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 1
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 3.2
- Superfície polar topológica: 82Ų
Propriedades Experimentais
- Densidade: 1.137±0.06 g/cm3 (20 ºC 760 Torr),
- Solubilidade: Very 微溶 (0.39 g/L) (25 ºC),
4-Hydroxy-a1-6-(2-phenylethoxy)hexylaminomethyl-1,3-benzenedimethanol Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| TRC | H949145-2.5mg |
4-Hydroxy-a1-[[[6-(2-phenylethoxy)hexyl]amino]methyl]-1,3-benzenedimethanol |
94749-02-7 | 2.5mg |
$ 184.00 | 2023-09-07 | ||
| TRC | H949145-25mg |
4-Hydroxy-a1-[[[6-(2-phenylethoxy)hexyl]amino]methyl]-1,3-benzenedimethanol |
94749-02-7 | 25mg |
$ 1453.00 | 2023-09-07 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-491546-10mg |
4-Hydroxy-α1-[[[6-(2-phenylethoxy)hexyl]amino]methyl]-1,3-benzenedimethanol-d3, |
94749-02-7 | 10mg |
¥2858.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-491546-10 mg |
4-Hydroxy-α1-[[[6-(2-phenylethoxy)hexyl]amino]methyl]-1,3-benzenedimethanol-d3, |
94749-02-7 | 10mg |
¥2,858.00 | 2023-07-11 |
4-Hydroxy-a1-6-(2-phenylethoxy)hexylaminomethyl-1,3-benzenedimethanol Método de produção
Método de produção 1
Condições de reacção
Referência
4-Hydroxy-a1-6-(2-phenylethoxy)hexylaminomethyl-1,3-benzenedimethanol Raw materials
4-Hydroxy-a1-6-(2-phenylethoxy)hexylaminomethyl-1,3-benzenedimethanol Preparation Products
4-Hydroxy-a1-6-(2-phenylethoxy)hexylaminomethyl-1,3-benzenedimethanol Literatura Relacionada
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
-
Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
94749-02-7 (4-Hydroxy-a1-6-(2-phenylethoxy)hexylaminomethyl-1,3-benzenedimethanol) Produtos relacionados
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